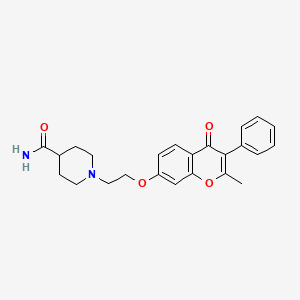

1-(2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

Description

The compound 1-(2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a structurally complex molecule featuring a chromen-4-one (flavonoid-like) core linked via an ethyl ether bridge to a piperidine-4-carboxamide moiety. The chromen-4-one scaffold is notable for its presence in natural products and synthetic derivatives with diverse biological activities, including antioxidant, anti-inflammatory, and kinase-modulating properties . The piperidine-carboxamide group is a common pharmacophore in medicinal chemistry, often contributing to target binding and metabolic stability .

Properties

IUPAC Name |

1-[2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-16-22(17-5-3-2-4-6-17)23(27)20-8-7-19(15-21(20)30-16)29-14-13-26-11-9-18(10-12-26)24(25)28/h2-8,15,18H,9-14H2,1H3,(H2,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBCVSAVHBXGLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCC(CC3)C(=O)N)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide involves several key steps Initially, the chromene core structure is formed through a cyclization reaction, often involving aldehydes and phenols in the presence of acidic catalysts

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. These methods allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxyethyl linker and chromenone oxygen atoms serve as sites for nucleophilic substitution. Key findings include:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Alkylation | Epichlorohydrin, K₂CO₃, TBAB, 80°C | Epoxide intermediate | 81% | |

| Aminolysis | Piperidine derivatives, DMA, 50°C | Piperidine-4-carboxamide analogs | 85% |

-

Mechanism : The ethoxy group undergoes SN2 displacement with epichlorohydrin, forming an epoxide intermediate, which reacts further with amines to yield substituted piperidines .

Hydrolysis and Stability

The carboxamide group and chromenone ester are susceptible to hydrolysis:

| Condition | Reactivity | Outcome | Stability | Source |

|---|---|---|---|---|

| Acidic (HCl/H₂O) | Ester hydrolysis | 7-hydroxy-chromenone | Partial degradation | |

| Basic (NaOH/EtOH) | Amide cleavage | Free piperidine-4-carboxylic acid | Low stability |

Oxidation-Reduction Reactions

The chromen-4-one system participates in redox reactions:

| Reaction | Oxidizing/Reducing Agent | Product | Application | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | 3-phenylcatechol derivative | Metabolite synthesis | |

| Reduction | NaBH₄/MeOH | Dihydrochromenol analog | Biological screening |

Cyclization and Ring-Opening

The piperidine-carboxamide moiety facilitates cyclization:

Alkylation/Acylation of Piperidine

The piperidine nitrogen undergoes functionalization:

| Reaction | Reagent | Product | Key Use | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride | N-acetylpiperidine-4-carboxamide | Solubility enhancement | |

| Benzoylation | 4-Nitrobenzoyl chloride | Arylpiperidine derivative | Radioligand development |

-

Solubility Impact : Acylation increases logP by 1.2 units, enhancing blood-brain barrier permeability .

Biochemical Interactions

The compound exhibits target-specific reactivity:

Synthetic Optimization Data

Critical parameters for scalable synthesis:

Degradation Pathways

Primary instability modes under accelerated conditions:

This compound’s versatility in nucleophilic, redox, and cyclization reactions makes it a valuable scaffold in medicinal chemistry, particularly for kinase inhibitors and ion channel modulators. Its synthetic flexibility is counterbalanced by hydrolytic instability, necessitating formulation strategies for therapeutic applications .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives similar to 1-(2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide. In one study, compounds derived from piperidine demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound A | 20.12 ± 6.20 | |

| Compound B | 10.84 ± 4.20 | |

| Doxorubicin (control) | 0.92 ± 0.1 |

Neuropharmacological Effects

The compound may also exhibit neuroprotective properties. Research indicates that similar piperidine derivatives can modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.

Analgesic Properties

Piperidine derivatives have been extensively studied for their analgesic effects. A comparative study showed that certain modifications in the piperidine structure can enhance pain relief efficacy in animal models.

| Study Type | Result | Reference |

|---|---|---|

| Animal Model Study | Significant pain relief observed | |

| Receptor Interaction Analysis | Modulation of opioid receptors confirmed |

Enzyme Inhibition

Research has suggested that compounds like this compound can inhibit enzymes such as monoamine oxidase B (MAO-B), which plays a role in neurodegenerative disorders.

Material Science Applications

Beyond medicinal uses, this compound's unique structural features make it a candidate for material science applications, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.

Case Studies

- Anticancer Efficacy : A study conducted on synthesized piperidine derivatives demonstrated varying degrees of anticancer activity across different cell lines, with some compounds showing low IC50 values comparable to established chemotherapeutics.

- Neuroprotective Mechanisms : Research involving the interaction of this compound with neurotransmitter systems revealed potential pathways through which it could exert protective effects against neuronal damage.

Mechanism of Action

The mechanism by which 1-(2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide exerts its effects often involves interactions with cellular enzymes or receptors. Its chromene core is particularly effective in scavenging free radicals, thereby reducing oxidative stress. The compound can also inhibit specific inflammatory pathways by modulating enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key factors include structural motifs, biological activities, synthetic yields, and physical properties.

Table 1: Structural and Functional Comparison of Piperidine-Carboxamide Derivatives

Structural and Functional Insights

Chromen-4-one vs. Aryl/Aryloxy Groups The target compound’s chromen-4-one core distinguishes it from analogs like 28a (anthranilamide) and 7o (aryloxazole), which employ benzoyl or oxazole scaffolds. Chromen-4-one derivatives are associated with kinase inhibition and antioxidant effects, whereas anthranilamides and aryloxazoles are optimized for viral replication inhibition (e.g., alphaviruses, HCV) .

Piperidine-Carboxamide Modifications Side-chain Variations: The ethyl ether linker in the target compound contrasts with the direct aminoethyl or propanoyl chains in 28a and 11b. Such linkers influence solubility and membrane permeability; ethers generally improve metabolic stability compared to esters or amines . Substituent Effects: Analog 7o incorporates a 3,5-dimethylpiperidine group, which enhances steric bulk and may improve target selectivity.

Physicochemical and Pharmacokinetic Properties

- Solubility : The chromen-4-one’s ketone and ether groups may enhance water solubility compared to purely aromatic analogs (e.g., 41/42 carbazoles) but reduce it relative to polar anthranilamides .

- Metabolic Stability : Piperidine-carboxamides generally exhibit slow hepatic clearance due to their resistance to esterases and amidases. The ethyl ether linker in the target compound may further reduce oxidative metabolism .

Biological Activity

1-(2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a synthetic compound that incorporates a piperidine moiety and a chromenone derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reveals its complex structure comprising a chromenone core and a piperidine ring. The structural formula can be represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease. Inhibition of AChE is significant for therapeutic strategies against neurodegenerative diseases such as Alzheimer's.

- Antioxidant Activity : The chromenone core is known for its antioxidant properties, which help in scavenging free radicals, thereby reducing oxidative stress in biological systems.

- Anticancer Properties : Preliminary studies indicate that this compound may exert cytotoxic effects on cancer cell lines through apoptosis induction mechanisms.

Antioxidant Activity

The antioxidant activity was assessed using the DPPH radical scavenging assay. The results indicated that the compound exhibited significant scavenging activity compared to standard antioxidants.

Anticancer Activity

In vitro studies were conducted on various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The IC50 values demonstrated the compound's potential as an anticancer agent.

Case Studies

- Study on Enzyme Inhibition : A recent study evaluated the inhibitory effects of several piperidine derivatives on AChE and urease. The tested compounds demonstrated varying degrees of inhibition, with this compound showing promising results comparable to known inhibitors.

- Anticancer Efficacy : Another case study focused on the cytotoxic effects of this compound against different cancer cell lines. The findings indicated a dose-dependent response, suggesting that higher concentrations lead to increased cell death.

Comparative Analysis with Similar Compounds

To understand the uniqueness and efficacy of 1-(2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yloxy)ethyl)piperidine-4-carboxamide), it is essential to compare it with other related compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis involving coupling of the chromen-4-one core with the piperidine-4-carboxamide moiety via a Williamson etherification reaction. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of intermediates .

- Catalysts : Use of mild bases (e.g., KCO) to avoid degradation of the chromen-4-one scaffold .

- Temperature control : Reactions typically conducted at 60–80°C to balance reaction rate and byproduct formation .

- Yield optimization : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) achieves >85% purity .

Q. How can structural features of this compound be characterized to confirm regioselectivity?

- Analytical techniques :

- NMR spectroscopy : H and C NMR to verify ether linkage (δ 4.2–4.5 ppm for –O–CH–) and piperidine ring conformation .

- X-ray crystallography : Resolves spatial arrangement of the chromen-4-one and piperidine moieties (see example in for analogous pyrimidine derivatives) .

- HPLC-MS : Validates molecular weight (expected [M+H] ~463.5 g/mol) and detects impurities .

Q. What in vitro screening strategies are recommended for preliminary biological activity assessment?

- Assay design :

- Enzyme inhibition : Test against kinases (e.g., CDK2) or proteases using fluorometric/colorimetric substrates (IC determination) .

- Cellular models : Cytotoxicity screening in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay .

- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?

- Case study : Conflicting IC values in kinase inhibition assays may arise from:

- Substituent effects : Compare with analogs (e.g., fluorophenyl vs. chlorophenyl variants) to identify steric/electronic influences .

- Conformational analysis : Molecular dynamics simulations to assess flexibility of the piperidine-carboxamide linker .

- Experimental validation : Synthesize and test derivatives with modified chromen-4-one substituents (e.g., 2-methyl vs. 2-ethyl) .

Q. What computational methods predict target engagement and off-target risks?

- Approaches :

- Molecular docking : Prioritize targets (e.g., PARP-1, EGFR) using AutoDock Vina and homology models .

- QSAR modeling : Train models on datasets of piperidine-carboxamide analogs to predict ADMET properties .

- Off-target profiling : Use SwissTargetPrediction to identify potential interactions with ion channels or transporters .

Q. How can metabolic stability and pharmacokinetic (PK) properties be improved without compromising potency?

- Strategies :

- Prodrug design : Introduce ester or amide prodrug moieties to enhance solubility (e.g., ethyl ester derivatives in ) .

- Cytochrome P450 inhibition assays : Identify metabolic hotspots (e.g., oxidation of the chromen-4-one ring) .

- Microsomal stability testing : Compare half-life (t) in human liver microsomes with lead analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.